N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide
Brand Name: Vulcanchem
CAS No.: 2034291-07-9
VCID: VC7646484
InChI: InChI=1S/C14H16N4O3/c19-14(11-2-1-5-15-8-11)16-9-12-17-13(18-21-12)10-3-6-20-7-4-10/h1-2,5,8,10H,3-4,6-7,9H2,(H,16,19)
SMILES: C1COCCC1C2=NOC(=N2)CNC(=O)C3=CN=CC=C3
Molecular Formula: C14H16N4O3
Molecular Weight: 288.307

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide

CAS No.: 2034291-07-9

Cat. No.: VC7646484

Molecular Formula: C14H16N4O3

Molecular Weight: 288.307

* For research use only. Not for human or veterinary use.

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide - 2034291-07-9

Specification

CAS No. 2034291-07-9
Molecular Formula C14H16N4O3
Molecular Weight 288.307
IUPAC Name N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-3-carboxamide
Standard InChI InChI=1S/C14H16N4O3/c19-14(11-2-1-5-15-8-11)16-9-12-17-13(18-21-12)10-3-6-20-7-4-10/h1-2,5,8,10H,3-4,6-7,9H2,(H,16,19)
Standard InChI Key ZSKPQPKAWKOTQA-UHFFFAOYSA-N
SMILES C1COCCC1C2=NOC(=N2)CNC(=O)C3=CN=CC=C3

Introduction

Molecular Formula

The molecular formula of the compound is C13H16N4O3, indicating it contains 13 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms.

Structural Features

The structure consists of:

  • A tetrahydro-2H-pyran ring, which provides hydrophilic properties.

  • A 1,2,4-oxadiazole moiety, known for its bioisosteric properties in drug design.

  • A nicotinamide group, often associated with biological activity due to its role in NAD+/NADH metabolism.

General Synthetic Route

The synthesis of N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide typically involves:

  • Formation of the Oxadiazole Ring: This is achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

  • Attachment of the Tetrahydropyran Moiety: This step involves alkylation or substitution reactions to introduce the tetrahydropyran group.

  • Coupling with Nicotinamide: The final step includes an amidation reaction between the oxadiazole derivative and nicotinic acid or its activated derivatives.

Reaction Conditions

The synthesis generally requires:

  • Catalysts such as EDCI or DCC for amidation.

  • Solvents like dichloromethane (DCM) or dimethylformamide (DMF).

  • Mild temperatures to prevent decomposition of sensitive functional groups.

Pharmacological Potential

The compound's structure suggests potential applications in drug development:

  • Oxadiazole Moiety: Known for antimicrobial, anti-inflammatory, and anticancer activities.

  • Nicotinamide Group: May interact with enzymes involved in redox reactions or serve as a precursor for NAD+ biosynthesis.

Molecular Docking Studies

Preliminary computational studies could explore its binding affinity to target proteins such as kinases or oxidoreductases.

Spectroscopic Characterization

Standard techniques used for confirmation include:

  • NMR Spectroscopy: To identify chemical shifts corresponding to the oxadiazole and nicotinamide groups.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: For functional group identification.

Bioactivity Studies

While specific data on this compound is limited, analogs with similar structures have demonstrated:

  • Antibacterial activity against Gram-positive and Gram-negative bacteria.

  • Enzyme inhibition properties relevant to metabolic disorders.

Data Table

PropertyValue/Description
Molecular FormulaC13H16N4O3
Molecular Weight~276.29 g/mol
Functional GroupsTetrahydropyran, Oxadiazole, Amide
SolubilityPolar organic solvents
Potential ApplicationsAntimicrobial, Anti-inflammatory

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